5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)

Description

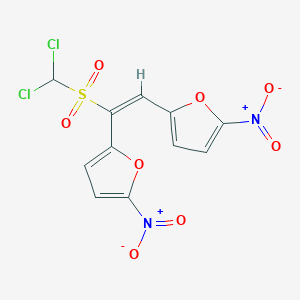

The compound “5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)” features a central ethene-1,2-diyl backbone substituted with a dichloromethyl sulfonyl group. Each terminal end of the ethene is linked to a 2-nitrofuran moiety. The dichloromethyl sulfonyl substituent introduces chlorine atoms and a sulfone group, likely influencing solubility, thermal stability, and metabolic resistance.

Properties

Molecular Formula |

C11H6Cl2N2O8S |

|---|---|

Molecular Weight |

397.1 g/mol |

IUPAC Name |

2-[(E)-2-(dichloromethylsulfonyl)-2-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |

InChI |

InChI=1S/C11H6Cl2N2O8S/c12-11(13)24(20,21)8(7-2-4-10(23-7)15(18)19)5-6-1-3-9(22-6)14(16)17/h1-5,11H/b8-5+ |

InChI Key |

ZVUCLHMUFMZZFS-VMPITWQZSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the ethene-1,2-diyl core: This can be achieved through a coupling reaction between appropriate precursors.

Introduction of the dichloromethyl and sulfonyl groups: These groups can be introduced via chlorination and sulfonation reactions, respectively.

Attachment of the nitrofuran groups: This step involves the nitration of furan rings followed by their attachment to the ethene-1,2-diyl core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) can undergo various types of chemical reactions, including:

Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.

Reduction: The nitrofuran groups can also be reduced to form amino derivatives.

Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Products with substituted dichloromethyl groups.

Scientific Research Applications

5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as high-energy-density materials.

Mechanism of Action

The mechanism of action of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) involves its interaction with molecular targets in biological systems. The nitrofuran groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The dichloromethyl and sulfonyl groups can also interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

a. (E)-5,5′-(ethene-1,2-diyl)bis(2-hydroxybenzoic acid)

- Structure : Features a planar ethene bridge with hydroxyl and carboxylic acid groups on aromatic rings.

- Properties : Demonstrates moderate solubility in polar solvents due to hydrophilic groups. NMR data (δ 6.96–7.96 ppm for aromatic protons) confirms conjugation across the ethene linker .

- Applications : Likely used in drug intermediates or coordination chemistry due to chelating hydroxyl/carboxyl groups.

b. (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6)

- Structure : Planar ethene-linked bistetrazole with hydroxyl groups.

- Properties : High density (1.86 g/cm³ at 298 K), superior detonation velocity (9017 m/s), and stability (decomposition at 226°C). Sensitivity to impact (IS = 410 J) and friction (FS = 4120 N) exceeds RDX .

- Applications : High-energy-density material (HEDM) for explosives.

c. Stilbene-Based Fluorescent Dyes (e.g., SBnHe, SBnBe)

d. 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)

- Structure : Rigid ethyne (alkyne) bridge with isobenzofuran diones.

- Properties : High purity (halogen content <40 ppm) and thermal stability due to linear alkyne geometry .

- Applications : Polymer precursors or crosslinking agents.

Key Comparative Insights

Biological Activity

The compound 5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : 5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)

- Molecular Formula : CHClNOS

- Molecular Weight : 365.19 g/mol

The compound features a dichloromethyl sulfonyl group attached to an ethene core, with two nitrofuran rings contributing to its biological activity. The nitrofuran moiety is known for its role in various antimicrobial agents.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from various studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 30 | |

| Candida albicans | 40 |

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in microorganisms. The nitrofuran moiety is known to generate reactive nitrogen species (RNS), leading to oxidative stress and ultimately cell death.

Key Mechanisms:

- Inhibition of Nucleic Acid Synthesis : The compound interferes with DNA replication and repair mechanisms.

- Disruption of Membrane Integrity : It alters the permeability of microbial membranes.

- Induction of Oxidative Stress : The generation of RNS leads to damage of cellular components.

Study 1: Antimicrobial Efficacy Against Uropathogenic Bacteria

In a controlled laboratory study, the efficacy of the compound was evaluated against uropathogenic strains. The results indicated that it exhibited significant antibacterial activity comparable to conventional antibiotics like ampicillin. The study concluded that the compound could be a promising candidate for treating urinary tract infections caused by resistant strains .

Study 2: Synergistic Effects with Other Antibiotics

Another investigation focused on the synergistic effects of this compound when combined with standard antibiotics. The combination showed enhanced antibacterial activity against multi-drug resistant strains, suggesting potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.